molecular formula C30H57N7O11 B1666455 (S)-4,11-Bis(((butoxycarbonyl)amino)methyl)-10-carboxy-5-oxo-2,4,6,11,13-pentaazatetradecanedioic acid, 1,14-dibutyl ester CAS No. 65132-74-3

(S)-4,11-Bis(((butoxycarbonyl)amino)methyl)-10-carboxy-5-oxo-2,4,6,11,13-pentaazatetradecanedioic acid, 1,14-dibutyl ester

Cat. No. B1666455
CAS RN: 65132-74-3
M. Wt: 691.8 g/mol
InChI Key: TUWMBEXKRLHQRM-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 924 is an antineoplastic amino acid derivative.

Scientific Research Applications

Synthesis and Applications

  • Esters of Potent Gamma-Aminobutyric Acid Agonists

    Esters like the one have been synthesized for their potential as prodrugs. For example, esters of isoguvacine have been studied for their chemical stability and hydrolysis rates, linking their hydrolysis rate to potential medical applications (Falch, Krogsgaard‐Larsen, & Christensen, 1981).

  • Chelators for Protein Labeling

    Similar compounds have been used in preparing carboxymethyl-substituted bifunctional chelators, crucial in creating protein-reactive derivatives. This application is vital in bioconjugation and labeling studies (Kline, Betebenner, & Johnson, 1991).

  • Polymerization and Material Science

    Such esters are also utilized in the field of material science. For instance, they are involved in the synthesis of soluble polystyrenes functionalized by tri-n-butyltin carboxylates, showcasing their role in creating advanced polymeric materials (Dalil et al., 2000).

  • Synthesis of Amino Acid Derivatives

    These esters play a role in the synthesis of bis-amino acid derivatives, which are crucial in peptide and protein engineering. The process involves various coupling reactions, underscoring the versatility of such esters in synthetic chemistry (Ferreira et al., 2009).

properties

CAS RN

65132-74-3

Product Name

(S)-4,11-Bis(((butoxycarbonyl)amino)methyl)-10-carboxy-5-oxo-2,4,6,11,13-pentaazatetradecanedioic acid, 1,14-dibutyl ester

Molecular Formula

C30H57N7O11

Molecular Weight

691.8 g/mol

IUPAC Name

(2S)-2-[bis[(butoxycarbonylamino)methyl]amino]-5-[bis[(butoxycarbonylamino)methyl]carbamoylamino]pentanoic acid

InChI

InChI=1S/C30H57N7O11/c1-5-9-16-45-27(41)32-20-36(21-33-28(42)46-17-10-6-2)24(25(38)39)14-13-15-31-26(40)37(22-34-29(43)47-18-11-7-3)23-35-30(44)48-19-12-8-4/h24H,5-23H2,1-4H3,(H,31,40)(H,32,41)(H,33,42)(H,34,43)(H,35,44)(H,38,39)/t24-/m0/s1

InChI Key

TUWMBEXKRLHQRM-DEOSSOPVSA-N

Isomeric SMILES

CCCCOC(=O)NCN(CNC(=O)OCCCC)[C@@H](CCCNC(=O)N(CNC(=O)OCCCC)CNC(=O)OCCCC)C(=O)O

SMILES

CCCCOC(=O)NCN(CNC(=O)OCCCC)C(CCCNC(=O)N(CNC(=O)OCCCC)CNC(=O)OCCCC)C(=O)O

Canonical SMILES

CCCCOC(=O)NCN(CNC(=O)OCCCC)C(CCCNC(=O)N(CNC(=O)OCCCC)CNC(=O)OCCCC)C(=O)O

Appearance

Solid powder

Other CAS RN

65132-74-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2,8-di-N-bis(n-butyloxycarbonylaminomethyl)-L-citrulline
A 924
A-924

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4,11-Bis(((butoxycarbonyl)amino)methyl)-10-carboxy-5-oxo-2,4,6,11,13-pentaazatetradecanedioic acid, 1,14-dibutyl ester
Reactant of Route 2
(S)-4,11-Bis(((butoxycarbonyl)amino)methyl)-10-carboxy-5-oxo-2,4,6,11,13-pentaazatetradecanedioic acid, 1,14-dibutyl ester
Reactant of Route 3
(S)-4,11-Bis(((butoxycarbonyl)amino)methyl)-10-carboxy-5-oxo-2,4,6,11,13-pentaazatetradecanedioic acid, 1,14-dibutyl ester
Reactant of Route 4
(S)-4,11-Bis(((butoxycarbonyl)amino)methyl)-10-carboxy-5-oxo-2,4,6,11,13-pentaazatetradecanedioic acid, 1,14-dibutyl ester
Reactant of Route 5
Reactant of Route 5
(S)-4,11-Bis(((butoxycarbonyl)amino)methyl)-10-carboxy-5-oxo-2,4,6,11,13-pentaazatetradecanedioic acid, 1,14-dibutyl ester
Reactant of Route 6
(S)-4,11-Bis(((butoxycarbonyl)amino)methyl)-10-carboxy-5-oxo-2,4,6,11,13-pentaazatetradecanedioic acid, 1,14-dibutyl ester

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